3-(4-Ethoxyphenyl)-1-(4-phenylpiperazino)-2-propen-1-one
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Description
3-(4-Ethoxyphenyl)-1-(4-phenylpiperazino)-2-propen-1-one is a chemical compound with the molecular formula C21H24N2O2 . It is not intended for human or veterinary use and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(4-Ethoxyphenyl)-1-(4-phenylpiperazino)-2-propen-1-one can be analyzed using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), and mass spectrometry are commonly used methods for structural analysis .
Physical And Chemical Properties Analysis
3-(4-Ethoxyphenyl)-1-(4-phenylpiperazino)-2-propen-1-one is a solid compound with a molecular weight of 336.435 . More detailed physical and chemical properties are not well documented in the literature.
Scientific Research Applications
Topical Drug Delivery Enhancement
A study by Rautio et al. (2000) synthesized novel morpholinyl- and methylpiperazinylacyloxyalkyl esters for potential prodrug applications of naproxen, aimed at improving topical drug delivery. These compounds, including derivatives similar to 3-(4-Ethoxyphenyl)-1-(4-phenylpiperazino)-2-propen-1-one, showed enhanced skin permeation compared to naproxen itself, indicating a promising application in developing more effective topical formulations (Rautio et al., 2000).
Antimicrobial Activity
Mandala et al. (2013) explored the antimicrobial activity of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones. These compounds, similar in structure to 3-(4-Ethoxyphenyl)-1-(4-phenylpiperazino)-2-propen-1-one, exhibited significant antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Mandala et al., 2013).
Nonlinear Optical Properties
Rahulan et al. (2014) investigated the nonlinear optical properties of a synthesized compound, 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, highlighting the potential of chalcone derivatives like 3-(4-Ethoxyphenyl)-1-(4-phenylpiperazino)-2-propen-1-one in optical device applications. The study demonstrated a transition from saturable to reverse saturable absorption with increased excitation intensity, indicating its use as an optical limiter (Rahulan et al., 2014).
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-25-20-11-8-18(9-12-20)10-13-21(24)23-16-14-22(15-17-23)19-6-4-3-5-7-19/h3-13H,2,14-17H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVUACODFQYOLK-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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